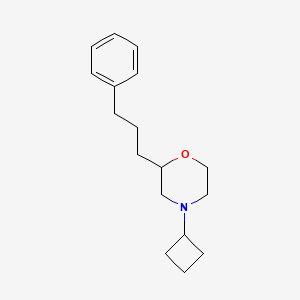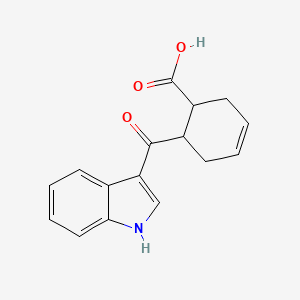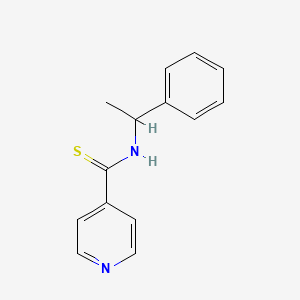![molecular formula C19H19N3 B3819266 {2-methyl-1-[2-(6-methyl-3-pyridinyl)ethyl]-1H-indol-3-yl}acetonitrile](/img/structure/B3819266.png)
{2-methyl-1-[2-(6-methyl-3-pyridinyl)ethyl]-1H-indol-3-yl}acetonitrile
描述
{2-methyl-1-[2-(6-methyl-3-pyridinyl)ethyl]-1H-indol-3-yl}acetonitrile is a chemical compound with a molecular formula C19H19N3. It is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has attracted significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
作用机制
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote cell survival and proliferation. This leads to the induction of apoptosis (programmed cell death) in B cells, which is essential for the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in B cells, inhibit the proliferation of B cells, and suppress the production of cytokines that promote inflammation. TAK-659 has also been shown to enhance the activity of other chemotherapy agents, such as rituximab, which is commonly used in the treatment of B-cell malignancies.
实验室实验的优点和局限性
TAK-659 has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in various diseases. TAK-659 has also demonstrated significant efficacy in preclinical models of B-cell malignancies, which makes it a promising candidate for further clinical development.
However, there are also some limitations to using TAK-659 in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Additionally, TAK-659 has a relatively short half-life, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for the research and development of TAK-659. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, which are also characterized by abnormal B-cell activity. TAK-659 may also have potential applications in the treatment of other types of cancer, such as non-Hodgkin's lymphoma and multiple myeloma.
Another future direction is the development of combination therapies that include TAK-659 and other chemotherapy agents. TAK-659 has been shown to enhance the activity of other chemotherapy agents, which may lead to improved outcomes in the treatment of B-cell malignancies.
In conclusion, TAK-659 is a promising compound with significant potential for the treatment of various diseases. Its potent inhibition of BTK makes it an ideal tool for studying the role of BTK in disease development and progression. Further research and development of TAK-659 may lead to new and effective treatments for cancer and autoimmune disorders.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be a potent inhibitor of BTK, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has demonstrated significant efficacy in preclinical models of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), two types of B-cell malignancies.
属性
IUPAC Name |
2-[2-methyl-1-[2-(6-methylpyridin-3-yl)ethyl]indol-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-14-7-8-16(13-21-14)10-12-22-15(2)17(9-11-20)18-5-3-4-6-19(18)22/h3-8,13H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEDBMWXCBCADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCN2C(=C(C3=CC=CC=C32)CC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopentyl-3-ethyl-1-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B3819183.png)
![1-[1-(4-chloro-2-methylphenyl)-3-isobutyl-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B3819186.png)
![3-chloro-5-[(3-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B3819203.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B3819207.png)
![2-(4-fluoro-3-methoxyphenyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B3819208.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopentanecarboxamide](/img/structure/B3819211.png)
![{[5-(1H-indol-3-ylmethyl)-4-pyridin-3-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3819213.png)

![methyl (2S)-cyclopropyl({[2-(dimethylamino)-4-methylpyrimidin-5-yl]carbonyl}amino)acetate](/img/structure/B3819224.png)
![2-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B3819245.png)
![4-nitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B3819252.png)

![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B3819258.png)
